molecular formula C23H23N5O4 B2390138 9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898443-17-9

9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2390138
M. Wt: 433.468
InChI Key: ZWPHKOHWVUVTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications

Enhancement of Electrochromic Performance

Aromatic polyamides incorporating carbazole and triphenylamine units, similar in structural complexity to the compound you're interested in, have been synthesized and shown to enhance redox stability and electrochromic performance. These compounds exhibit reversible color changes under applied potentials, making them potentially useful in electrochromic devices such as smart windows and displays (Wang & Hsiao, 2014).

Synthesis and Ring Expansion Studies

Research on 6-cyano-9-substituted-9H-purines, which share a purine core with your compound, highlights the synthesis and ring expansion of these structures to yield novel compounds. Such studies are foundational for developing new pharmaceuticals or materials with unique properties (Al‐Azmi et al., 2001).

Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research suggests that structurally complex carboxamides could serve as leads in anticancer drug development (Deady et al., 2003).

Antimicrobial Evaluation and Docking Studies

Compounds with dimethoxyphenyl components have been synthesized and assessed for their antimicrobial properties, indicating the potential of such molecules in developing new antimicrobial agents. Additionally, docking studies provide insights into the mechanism of action at the molecular level (Talupur et al., 2021).

Tautomerism and Solution Structures

Research on 6-oxopurines and their analogs, which are structurally related to your compound, explores tautomerism and ionization equilibria in solution. Such studies are crucial for understanding the bioactive forms of pharmaceuticals and their interactions with biological targets (Gogia et al., 2009).

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-12(2)13-5-7-14(8-6-13)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)15-9-10-16(31-3)17(11-15)32-4/h5-12H,1-4H3,(H2,24,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPHKOHWVUVTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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